molecular formula C14H16N2O5 B3003976 Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate CAS No. 955260-07-8

Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate

Cat. No. B3003976
CAS RN: 955260-07-8
M. Wt: 292.291
InChI Key: GFCQKYHYZBZDSP-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate, is a derivative of thiazolidinone and oxazolidinone rings, which are known for their wide range of biological activities and presence in many marketed drugs. These compounds have been studied for their potential as anticancer agents and inhibitors of enzymes like aldose reductase, which is relevant in the treatment of diabetic complications . Additionally, they have been investigated for their acetylcholinesterase inhibition properties, which could be beneficial in treating neurodegenerative diseases .

Synthesis Analysis

The synthesis of related thiazolidinone derivatives involves the reaction of ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate in the presence of K2CO3 and DMF. This process yields a thiazolidinone derivative, which can further react with dimethylformamide-dimethylacetal to afford compounds with potential anticancer activity . Similarly, oxazolidinone derivatives can be synthesized, and their structures can be confirmed by spectroscopic techniques and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using spectral analysis and X-ray crystallography. Computational studies, including ab initio Hartree Fock and Density Functional Theory methods, have been employed to calculate vibrational frequencies and geometric parameters, which are in good agreement with experimental data. The natural charges at different atomic sites have also been predicted to understand the electronic distribution within the molecule .

Chemical Reactions Analysis

The synthesized thiazolidinone and oxazolidinone derivatives have shown moderate cytotoxic activity, suggesting their potential in anticancer therapy. The compounds have also been evaluated as aldose reductase inhibitors, with some derivatives exhibiting significant inhibitory potency, indicating their potential use in treating diabetic complications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their vibrational spectra, have been analyzed using experimental FT-IR and Laser-Raman spectroscopy. Theoretical calculations have helped in assigning vibrational frequencies and understanding the effect of intermolecular hydrogen bonding on these frequencies. The HOMO and LUMO energies have been determined, which are crucial for understanding the reactivity and stability of the molecules . Additionally, a bioanalytical method has been established for the quantitative measurement of a related molecule, with its stability under various conditions being assessed .

Scientific Research Applications

Impurity Profile Analysis

  • Application: Analyzing impurities in drug substances related to Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate, specifically in the context of thrombotic disorders treatment.
  • Method: Utilization of liquid chromatography-mass spectrometry for detailed impurity profiling.
  • Significance: Ensures the purity and safety of pharmaceutical compounds derived from this chemical (Thomasberger, Engel, & Feige, 1999).

Antibacterial and Antifungal Applications

  • Application: Synthesized derivatives of Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate exhibit notable antibacterial and antifungal properties.
  • Specific Compounds: Various synthesized compounds, similar in structure, have been tested against different bacterial and fungal strains.
  • Outcomes: Some derivatives demonstrate significant biocidal properties against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef et al., 2011), (Desai et al., 2007).

Synthesis and Characterization for Antimicrobial Activity

  • Application: Creation of new compounds using Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate as a base for developing antimicrobial agents.
  • Process: Compounds synthesized and characterized, demonstrating potential for use in fighting various microbial infections.
  • Results: These new compounds show promising results in antimicrobial effectiveness (Abdelhamid & Afifi, 2010), (Mulwad & Mayekar, 2008).

Safety and Hazards

The safety and hazards of a compound refer to the potential risks associated with its handling and use. The specific safety and hazards for “Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate” are not provided in the searched resources .

properties

IUPAC Name

ethyl 2-oxo-2-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-2-20-13(18)12(17)15-8-11-9-16(14(19)21-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCQKYHYZBZDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-2-(((2-oxo-3-phenyloxazolidin-5-yl)methyl)amino)acetate

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